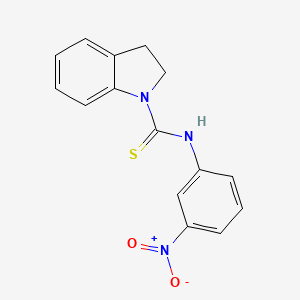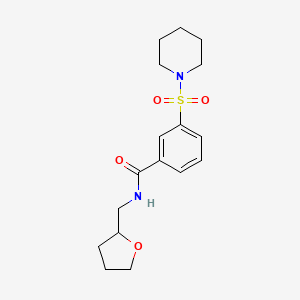![molecular formula C11H7ClF3N3O2 B4579556 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-3-isoxazolylurea](/img/structure/B4579556.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-3-isoxazolylurea
Vue d'ensemble
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-3-isoxazolylurea, commonly known as isoxaflutole, is a herbicide that is widely used in agriculture to control weeds. It was first introduced in the market in 1999 and has since gained popularity due to its effectiveness in controlling a wide range of weeds. The purpose of
Applications De Recherche Scientifique
Environmental Impact and Degradation
Research has explored the environmental persistence and degradation pathways of fluorinated compounds, including those structurally related to N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-3-isoxazolylurea. Studies have shown that polyfluoroalkyl chemicals, which share some structural similarities with the compound , undergo complex degradation processes in the environment. These processes can lead to the formation of perfluoroalkyl acids (PFAAs), highlighting the need for understanding the environmental fate of such compounds (Liu & Avendaño, 2013).
Potential Therapeutic Applications
Isoxazoline derivatives, including structures similar to this compound, have been reviewed for their anticancer properties. These compounds are being studied for their ability to modulate lipid and glucose metabolism, which could be beneficial in treating disorders such as cardiovascular disease, diabetes, and obesity. The antioxidant, anti-inflammatory, and neuroprotective roles of related phenolic compounds have been highlighted, suggesting a broad spectrum of potential therapeutic applications (Kaur et al., 2014).
Role in Material Science
The compound's structural moiety has relevance in the synthesis and study of materials with specific functional properties. For example, compounds with the trifluoromethyl group have been investigated for their role in enhancing the properties of materials, including those used in antitubercular drug design. The incorporation of such groups into heterocyclic compounds or phenyl rings has shown to improve pharmacodynamic and pharmacokinetic properties, indicating the compound's potential utility in material science and medicinal chemistry (Thomas, 1969).
Environmental Science and Safety
Further research into the environmental science and safety aspects of compounds like this compound has been conducted. Studies focusing on the behavior, fate, and potential toxicity of novel fluorinated alternatives in the environment underscore the importance of monitoring and understanding the impacts of such chemicals. These investigations aim to assess the risks associated with their widespread use and the persistence of related compounds in various ecosystems (Wang et al., 2019).
Propriétés
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-(1,2-oxazol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O2/c12-7-2-1-6(11(13,14)15)5-8(7)16-10(19)17-9-3-4-20-18-9/h1-5H,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVZDSLJNCIJGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)NC2=NOC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N,N,4-trimethyl-2-[(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B4579491.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide](/img/structure/B4579495.png)
![ethyl 4-[({[1-(4-bromobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B4579503.png)

![5-{[(3-acetylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4579514.png)
![N-{3-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4579530.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide](/img/structure/B4579538.png)

![2-(4-methylphenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B4579541.png)
![propyl 4-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4579546.png)
![4-(3-methoxybenzyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4579571.png)